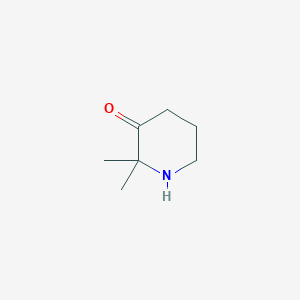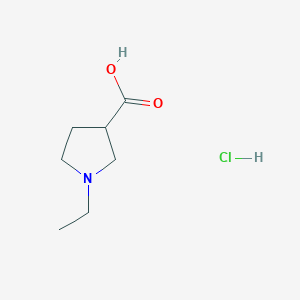![molecular formula C7H16Cl2N2O B13493913 6-Oxa-2,9-diazaspiro[4.5]decane dihydrochloride](/img/structure/B13493913.png)
6-Oxa-2,9-diazaspiro[4.5]decane dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Oxa-2,9-diazaspiro[45]decane dihydrochloride is a chemical compound with the molecular formula C8H18Cl2N2O It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxa-2,9-diazaspiro[4.5]decane dihydrochloride typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. The reaction is carried out under specific conditions to ensure the formation of the desired spiro compound. The process may involve the use of catalysts and solvents to facilitate the reaction and improve yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. The process is designed to be efficient and cost-effective, ensuring high purity and yield of the final product. The compound is typically produced in bulk quantities and subjected to rigorous quality control measures to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
6-Oxa-2,9-diazaspiro[4.5]decane dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen, Raney nickel, and borane-tetrahydrofuran complex. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
6-Oxa-2,9-diazaspiro[4.5]decane dihydrochloride has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of various complex molecules.
Industry: In the industrial sector, the compound is used in the production of various chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-Oxa-2,9-diazaspiro[4.5]decane dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
6-Oxa-2,9-diazaspiro[4.5]decane dihydrochloride can be compared with other similar spiro compounds, such as:
8-Oxa-2-azaspiro[4.5]decane: This compound has a similar spiro structure but differs in the position and type of atoms in the rings.
9-Methyl-6-oxa-2,9-diazaspiro[4.5]decane dihydrochloride: This compound has a methyl group attached to the spiro structure, which may influence its chemical properties and reactivity.
The uniqueness of this compound lies in its specific structure and the presence of the oxa and diaza groups, which contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C7H16Cl2N2O |
|---|---|
Molekulargewicht |
215.12 g/mol |
IUPAC-Name |
6-oxa-2,9-diazaspiro[4.5]decane;dihydrochloride |
InChI |
InChI=1S/C7H14N2O.2ClH/c1-2-8-5-7(1)6-9-3-4-10-7;;/h8-9H,1-6H2;2*1H |
InChI-Schlüssel |
DWFZKTAUDLSACZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC12CNCCO2.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-{[8-(diethylamino)-12-oxo-12H-10-oxa-5-azatetraphen-3-yl]oxy}hexanoic acid hydrochloride](/img/structure/B13493833.png)
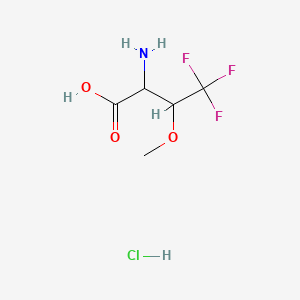

![rac-methyl (1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride](/img/structure/B13493861.png)
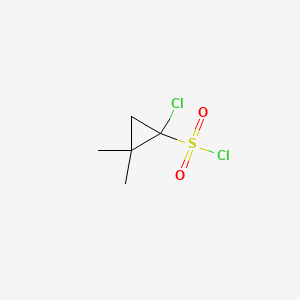
![2-{[(Tert-butoxy)carbonyl]amino}-2,2-dicyclopropylacetic acid](/img/structure/B13493864.png)
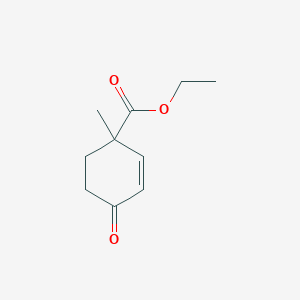
![N-(4-{2-[(4-butylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13493874.png)
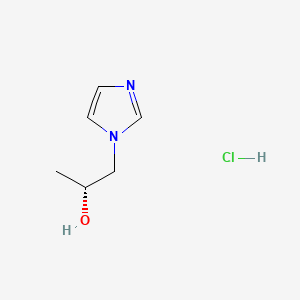
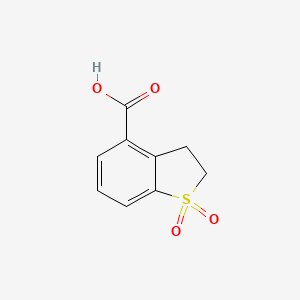
![3-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]propanoic acid](/img/structure/B13493916.png)
